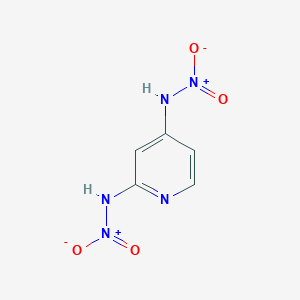
N-(2-Nitramidopyridin-4-yl)nitramide
Description
N-(2-Nitramidopyridin-4-yl)nitramide is a nitrogen-rich heterocyclic compound featuring a pyridine ring substituted with nitramide (-NHNO₂) groups at positions 2 and 4. The pyridine backbone in this compound likely enhances thermal stability and electronic properties compared to aliphatic or other heterocyclic systems .
Properties
CAS No. |
142204-86-2 |
|---|---|
Molecular Formula |
C5H5N5O4 |
Molecular Weight |
199.12 g/mol |
IUPAC Name |
N-(2-nitramidopyridin-4-yl)nitramide |
InChI |
InChI=1S/C5H5N5O4/c11-9(12)7-4-1-2-6-5(3-4)8-10(13)14/h1-3H,(H2,6,7,8) |
InChI Key |
MMNFHKBJWKIHBT-UHFFFAOYSA-N |
SMILES |
C1=CN=C(C=C1N[N+](=O)[O-])N[N+](=O)[O-] |
Canonical SMILES |
C1=CN=C(C=C1N[N+](=O)[O-])N[N+](=O)[O-] |
Synonyms |
2,4-Pyridinediamine,N,N-dinitro-(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Pyridine-Based Nitramides
Example : N-(2-Chloro-5-fluoropyridin-4-yl)nitramide (CAS 800402-05-5, )
- Structural Differences : Replaces nitro groups with chloro and fluoro substituents.
- Synthesis: Likely involves nitration and substitution reactions on pyridine precursors, similar to methods in (e.g., HNO₃/Ac₂O systems).
Triazinan-ylidene Nitramides ()
Examples :
Comparison :
- Backbone : Triazinan-ylidene vs. pyridine. Triazinan derivatives have a saturated six-membered ring, offering conformational flexibility.
- Properties : Alkyl/aryl substituents on triazinan derivatives modulate melting points (44–88°C) and yields (22.5–52.8%) due to steric and electronic effects . Pyridine-based nitramides may exhibit higher rigidity and thermal stability.
Camphor-Derived Nitramides ()
Example : N-(1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ylidene)nitramide
Energetic Nitramides ()
Example : Trinitrophenyl Nitramide
- Properties : High detonation velocity and sensitivity predicted via DFT. Electron-withdrawing nitro groups enhance explosive performance but increase sensitivity .
- Comparison : The pyridine-based nitramide may exhibit lower sensitivity due to aromatic stabilization but reduced detonation velocity compared to trinitrophenyl derivatives.
Data Tables
Table 2: Computational Predictions for Energetic Nitramides
Key Research Findings
Synthetic Challenges : Triazinan-ylidene derivatives show lower yields with bulky substituents, suggesting steric hindrance in cyclization steps .
DFT Insights : Electron-withdrawing groups enhance energetic performance but require careful handling due to sensitivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


